3-((Methylamino)methyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
CAS No.: 807283-74-5
Cat. No.: VC5415920
Molecular Formula: C9H11N3O2S
Molecular Weight: 225.27
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 807283-74-5 |
|---|---|
| Molecular Formula | C9H11N3O2S |
| Molecular Weight | 225.27 |
| IUPAC Name | 1-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-N-methylmethanamine |
| Standard InChI | InChI=1S/C9H11N3O2S/c1-10-6-9-11-7-4-2-3-5-8(7)15(13,14)12-9/h2-5,10H,6H2,1H3,(H,11,12) |
| Standard InChI Key | MIYWZRKAJSDVTK-UHFFFAOYSA-N |
| SMILES | CNCC1=NS(=O)(=O)C2=CC=CC=C2N1 |
Introduction
Chemical Structure and Physicochemical Properties
Core Architecture and Substituent Effects
The compound features a benzo[e] thiadiazine 1,1-dioxide core, where a benzene ring is fused to a 1,2,4-thiadiazine ring. The thiadiazine ring is further functionalized with two oxygen atoms at the 1 and 1 positions (sulfone group) and a methylamino-methyl group at the 3-position. The molecular formula is C₉H₁₁N₃O₂S, with a molecular weight of 241.27 g/mol. Key physicochemical properties include:
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ClogP: 1.36 (moderate lipophilicity, favoring membrane permeability)
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Polar Surface Area (PSA): 70.56 Ų (indicative of moderate hydrogen-bonding capacity)
The sulfone group enhances metabolic stability by resisting oxidative degradation, while the methylamino-methyl side chain introduces basicity, potentially facilitating interactions with acidic residues in enzymatic targets like PI3Kδ .
Synthesis and Derivative Preparation
General Synthetic Route
The synthesis of 3-((Methylamino)methyl)-2H-benzo[e] thiadiazine 1,1-dioxide derivatives typically follows a multi-step protocol (Scheme 1) :
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Sulfonamide Formation: Reacting 2-nitrobenzenesulfonyl chloride with methylamine yields 2-nitrobenzenesulfonamide intermediates.
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Cyclization: Treatment with trimethyl orthoacetate under acidic conditions facilitates ring closure to form the thiadiazine dioxide core.
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Functionalization:
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Bromination: Introducing a bromine atom at the 7-position using N-bromosuccinimide (NBS).
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Nucleophilic Substitution: Displacing the bromine with methylamine to install the methylamino-methyl group.
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Key Intermediate Characterization
Intermediate 11d (3-oxo-3,4-dihydro-2H-benzo[e] thiadiazine 1,1-dioxide) exhibits a ¹H NMR peak at δ 11.27 ppm (s, 1H), corresponding to the NH group of the thiadiazine ring .
Biological Activities and Mechanisms
PI3Kδ Inhibition and Anticancer Effects
The compound demonstrates selective inhibition of PI3Kδ (IC₅₀ = 217–266 nM), a kinase critical for B-cell proliferation and survival . Structural modifications, such as introducing a 5-indolyl group at the 7-position, enhance isoform selectivity over PI3Kα/β/γ, reducing off-target effects . In MDA-MB-468 TNBC cells, derivatives exhibit IC₅₀ values as low as 2.93 μM, surpassing the potency of 5-fluorouracil (IC₅₀ = 6.7 μM) .
Mitochondrial Complex II (CII) Modulation
Despite structural similarities to diazoxide, a known CII inhibitor, 3-((Methylamino)methyl) derivatives show no correlation between CII inhibition and cytotoxicity . For example, compound 12b (7-chloro derivative) inhibits CII by 81% at 100 μM but exhibits negligible cytotoxicity, suggesting an alternative mechanism of action .
Structure-Activity Relationships (SAR)
Impact of Halogen Substitution
Introducing halogens at the 7-position significantly influences activity:
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7-Bromo: Enhances antineoplastic potency in TNBC (IC₅₀ = 2.93 μM) with 10-fold selectivity over non-malignant HEK293 cells .
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7-Chloro: Improves CII inhibition (81% at 100 μM) but reduces cellular activity .
Side Chain Optimization
Replacing the methyl group with bulkier aryl substituents (e.g., 3,4-dimethoxyphenyl) increases PI3Kδ affinity. Compound 15a (5-indolyl derivative) achieves an IC₅₀ of 217 nM, highlighting the role of π-π interactions in binding .
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